molecular formula C6H3ClFIO2S B8357117 4-Fluoro-3-iodobenzenesulfonyl chloride

4-Fluoro-3-iodobenzenesulfonyl chloride

Cat. No. B8357117
M. Wt: 320.51 g/mol
InChI Key: BFMSMJRKGQKCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145407B2

Procedure details

2-Fluoroiodobenzene (0.58 mL, 5.0 mmol) was added dropwise to chlorosulfonic acid (1.66 mL, 25 mmol) at 0° C. The reaction mixture was allowed to warm to ambient temperature and stirred for 2 hours. The reaction mixture was poured into ice and the mixture was extracted with dichloromethane (3×30 mL). The combined organic layer was dried over magnesium sulfate and concentrated in vacuo to obtain a crude residue. The crude residue was dissolved in heptane (100 mL) and the suspension was filtered. The filtrate was concentrated in vacuo to afford the title compound.
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[I:8].[Cl:9][S:10](O)(=[O:12])=[O:11]>CCCCCCC>[F:1][C:2]1[C:3]([I:8])=[CH:4][C:5]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.58 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)I
Name
Quantity
1.66 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude residue
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1I)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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